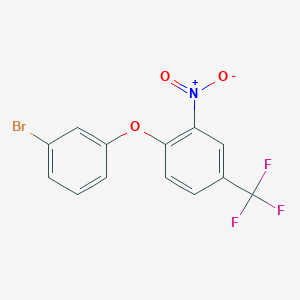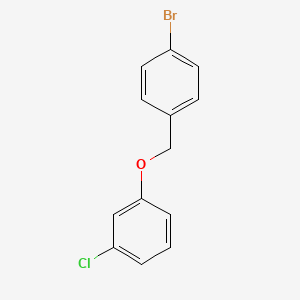
1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by its bromo, nitro, and trifluoromethyl functional groups
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-(3-hydroxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene using bromine in the presence of a suitable catalyst.
Nitration: Nitration of 1-(3-bromophenoxy)-4-(trifluoromethyl)benzene can be achieved using concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium permanganate, and palladium catalysts are commonly used in these reactions.
Major Products Formed: Products include nitroso derivatives, amines, and various substituted phenols.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, influencing biological pathways.
Comparación Con Compuestos Similares
1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but different position of the bromo group.
1-(3-Bromophenoxy)-2-nitro-3-(trifluoromethyl)benzene: Different position of the trifluoromethyl group.
1-(3-Bromophenoxy)-2-nitrobenzene: Lacks the trifluoromethyl group.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in functional group positioning.
Propiedades
IUPAC Name |
1-(3-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-9-2-1-3-10(7-9)21-12-5-4-8(13(15,16)17)6-11(12)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLYUPUOBZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl[1-methyl-2-(2-thienyl)-1H-indol-3-yl]methanamine](/img/structure/B7857715.png)


![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)





![Methyl 3-[(3-bromophenyl)formamido]propanoate](/img/structure/B7857768.png)
![N-[1-(4-Bromophenyl)ethyl]-2-methoxy-benzamide](/img/structure/B7857776.png)

![Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B7857790.png)

